molecular formula C12H13BrO3 B2750153 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid CAS No. 30098-34-1

4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid

Cat. No.: B2750153
CAS No.: 30098-34-1
M. Wt: 285.137
InChI Key: LLRQYYLOSBQVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid is an organic compound with a unique structure that includes a bromine atom and two methyl groups attached to a phenyl ring, along with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid typically involves the bromination of 2,5-dimethylphenyl compounds followed by the introduction of the butanoic acid group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The subsequent steps may include the use of Grignard reagents or other organometallic compounds to introduce the butanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the butanoic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethylphenylboronic acid
  • 4-Bromo-2,5-dimethylbenzeneboronic acid
  • 4-Bromo-2,5-dimethylphenylboronic acid

Uniqueness

4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-bromo-2,5-dimethylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-7-6-10(13)8(2)5-9(7)11(14)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRQYYLOSBQVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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